2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide
Description
This compound belongs to the acetamide class of organic molecules, characterized by a central thiazole ring substituted with a phenylamino group and an N-(3-phenylpropyl) side chain. The thiazole core is a heterocyclic structure containing sulfur and nitrogen, which often confers biological activity, including antimicrobial, anti-inflammatory, or kinase-inhibitory properties .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(21-13-7-10-16-8-3-1-4-9-16)14-18-15-25-20(23-18)22-17-11-5-2-6-12-17/h1-6,8-9,11-12,15H,7,10,13-14H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUUQNSBHUDILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide typically involves the reaction of appropriate thiazole precursors with acylating agents. A common synthetic route includes:
Starting with 2-aminothiazole, which is reacted with phenyl isothiocyanate in the presence of a base to form the thiazole ring.
This intermediate is then subjected to acylation with N-(3-phenylpropyl)chloroacetamide under suitable conditions to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis techniques. This may include optimizing the reaction conditions, such as temperature, pressure, solvent choice, and catalyst use to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially altering the thiazole ring or the phenyl groups.
Reduction: : Reduction reactions may target the phenylamino groups, converting them to their corresponding anilines.
Substitution: : The thiazole ring allows for nucleophilic or electrophilic substitution, providing various derivatives.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Typically employs hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Various halogenated reagents can be used, depending on the desired substitution pattern.
Major Products Formed
The reactions generally yield modified thiazole derivatives or transformed phenyl groups, which can be further explored for different applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, phenylthiazole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines such as HT29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer). One notable study reported that specific thiazole-integrated compounds exhibited significant growth inhibition with IC50 values as low as 2.01 µM against HT29 cells .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiazole Derivative 1 | HT29 | 2.01 |
| Thiazole Derivative 2 | A549 | 5.71 |
| Thiazole Derivative 3 | HeLa | 6.14 |
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activity. A series of substituted thiazoles were evaluated for their antibacterial and antifungal properties, exhibiting minimum inhibitory concentrations (MIC) ranging from 7.8 to 93.7 μg/mL against various pathogens . This suggests that compounds like 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide could be effective in treating infections caused by resistant bacterial strains.
Anticonvulsant Activity
Research has indicated that certain thiazole derivatives possess anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated pyrrolidin-2-one analogues that demonstrated significant anticonvulsant activity in animal models, with effective doses indicating their potential use in epilepsy treatment . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
-
Case Study 1: Anticancer Efficacy
A compound similar to This compound was tested in vitro against multiple cancer cell lines, showing a protective index of over 9, indicating a favorable therapeutic window . -
Case Study 2: Antimicrobial Activity
Another study focused on thiazole derivatives with varying substitutions that were screened against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It can target enzymes, receptors, or other proteins in biological systems, affecting their activity.
Pathways Involved: : It may interfere with signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions and modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide with analogs in terms of structure, synthesis, and physicochemical properties.
Table 1: Structural Comparison
Key Observations :
- Thiazole vs.
- Substituent Effects: The N-(3-phenylpropyl) group in the target compound increases steric bulk compared to N-phenyl or morpholino groups, which may influence solubility and binding pocket compatibility .
- Synthetic Complexity : Thiazole derivatives often require multi-step syntheses (e.g., thiourea condensation, cyclization), while phenyl-acetamides (e.g., 30005, 40005) are synthesized via simpler alkylation or reduction pathways .
Key Observations :
- The target compound’s synthesis likely mirrors that of N-phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide, involving cyclization of a thiourea intermediate with α-halo ketones .
- Reductive methods (e.g., Zn/HCl in 30005) are less applicable to thiazole derivatives, which require precise control of cyclization conditions .
Table 3: Physicochemical Properties (Inferred)
Key Observations :
- The target compound’s high LogP (due to phenylpropyl and phenylamino groups) suggests strong membrane permeability but poor aqueous solubility, a common challenge in drug development .
- Morpholino-containing analogs (e.g., ) exhibit improved solubility but reduced stability, requiring stringent storage conditions.
Biological Activity
The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2S
- Molecular Weight : 284.42 g/mol
The thiazole ring is a key feature of this compound, contributing to its biological properties.
Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, including:
- Anticonvulsant Activity : Thiazole derivatives have been shown to interact with neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This interaction is believed to contribute to their anticonvulsant effects .
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, often acting against various bacterial strains. The presence of the phenylamino group may enhance this activity by improving lipophilicity and cellular uptake .
Biological Activity Studies
Several studies have evaluated the biological activity of similar thiazole derivatives. Here are some key findings:
Case Studies
- Anticonvulsant Efficacy : In a study involving various N-phenyl derivatives, compounds similar to this compound were tested for their anticonvulsant properties. Results indicated that specific substitutions on the thiazole ring enhanced activity against induced seizures in animal models .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazole derivatives, revealing that certain modifications led to increased potency against resistant bacterial strains. This suggests that the compound could be further explored for its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
